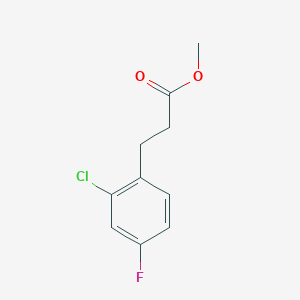![molecular formula C31H28N2O2 B12446229 10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE is a complex organic compound with a unique tricyclic structure. This compound is characterized by its anthracenyl group and a diazatricyclic core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[940The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The anthracenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (10S,11R)-10-(anthracen-9-yl)-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0(3),8]pentadeca-1(15),3,5,7-tetraen-12-one
- 4-[(10R)-9-acetyl-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0(3),8]pentadeca-1(11),3(8),4,6-tetraen-10-yl]-2,6-dimethoxyphenyl acetate
Uniqueness
The uniqueness of 9-ACETYL-10-(ANTHRACEN-9-YL)-14,14-DIMETHYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE lies in its specific structural features, such as the anthracenyl group and the diazatricyclic core. These features confer unique chemical and biological properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C31H28N2O2 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
5-acetyl-6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H28N2O2/c1-19(34)33-26-15-9-8-14-24(26)32-25-17-31(2,3)18-27(35)29(25)30(33)28-22-12-6-4-10-20(22)16-21-11-5-7-13-23(21)28/h4-16,30,32H,17-18H2,1-3H3 |
InChI-Schlüssel |
ODLYOCMQVYDBOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
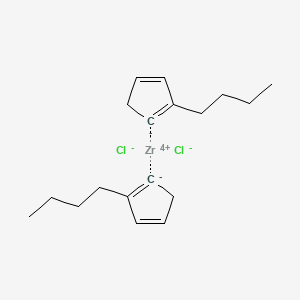
![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
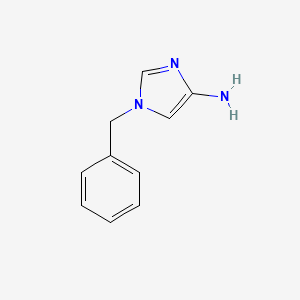
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)
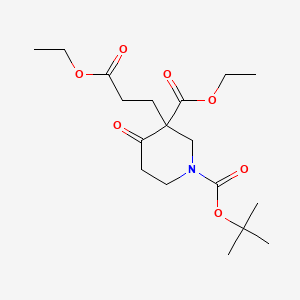

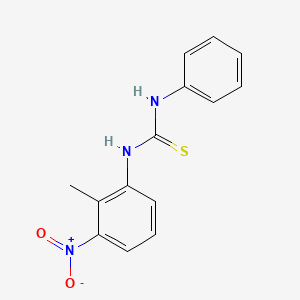
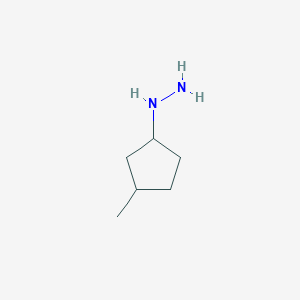
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
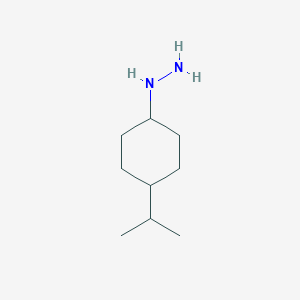
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
